molecular formula C11H15BrFN B13031887 1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine

1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13031887
M. Wt: 260.15 g/mol
InChI Key: ORMNRRJJXDVSGR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting with the preparation of the brominated and fluorinated phenyl precursor. One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable amine to introduce the dimethylpropan-1-amine group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive in certain chemical environments. This reactivity can influence various biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of bromine, fluorine, and dimethylpropan-1-amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10H,14H2,1-3H3

InChI Key

ORMNRRJJXDVSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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